3-Fluoro-5-iodo-4-methylbenzonitrile

Radiopharmaceutical Chemistry 18F‑Labeling Aromatic Nucleophilic Substitution

This dual-halogenated benzonitrile features orthogonal iodo (Suzuki/Sonogashira) and fluoro (SNAr/18F-labeling) reactivity. The meta-iodo/fluoro substitution pattern and elevated LogP (~2.6) make it ideal for stepwise scaffold decoration and CNS-penetrant analog development. Order high-purity material (98%) for reproducible synthetic outcomes.

Molecular Formula C8H5FIN
Molecular Weight 261.03 g/mol
Cat. No. B12859072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodo-4-methylbenzonitrile
Molecular FormulaC8H5FIN
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1I)C#N)F
InChIInChI=1S/C8H5FIN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3
InChIKeyVCZXSJWQCWMGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-iodo-4-methylbenzonitrile: Key Identifiers and Structural Classification for Procurement


3-Fluoro-5-iodo-4-methylbenzonitrile (CAS 1357624-09-9; synonyms: 3-fluoro-5-iodo-4-methylbenzonitrile, 3-fluoro-5-iodo-4-methylbenzenecarbonitrile) is a halogenated aromatic nitrile characterized by the molecular formula C8H5FIN and a molecular weight of 261.03 g/mol . It belongs to the class of multi‑substituted benzonitrile derivatives, featuring a 4‑methyl group, a 3‑fluoro substituent, and a 5‑iodo substituent on the phenyl ring. This combination of functional groups positions the compound as a versatile intermediate in organic synthesis, particularly for applications requiring orthogonal reactivity or tailored physicochemical properties.

Why 3-Fluoro-5-iodo-4-methylbenzonitrile Cannot Be Replaced by Common Benzonitrile Analogs


Benzonitrile derivatives are frequently used as interchangeable building blocks, yet substitution patterns critically alter reactivity and physicochemical behavior. 3-Fluoro-5-iodo-4-methylbenzonitrile is distinct from mono‑halogenated or differently substituted analogs because its fluorine and iodine atoms reside in a meta relationship on a 4‑methylbenzonitrile core. The fluorine atom confers high reactivity in aromatic nucleophilic substitution (SNAr) for 18F‑radiolabeling [1], whereas the iodine atom enables robust cross‑coupling (e.g., Suzuki, Sonogashira) [2]. Compounds lacking either halogen or bearing an alternative substitution pattern (e.g., 2‑fluoro‑3‑iodo‑4‑methylbenzonitrile, 3‑fluoro‑4‑methylbenzonitrile) fail to provide this orthogonal reactivity profile. Moreover, the iodine substituent markedly increases lipophilicity (LogP ≈2.6 versus ≈2.0 for the non‑iodinated analog), altering membrane permeability and partitioning behavior in biological systems [3].

Quantitative Differentiation of 3-Fluoro-5-iodo-4-methylbenzonitrile Against Key Comparators


18F‑Radiolabeling Yield: Superior SNAr Reactivity of the Fluorine Leaving Group

In aromatic nucleophilic substitution (SNAr), the fluorine atom of 3‑fluoro‑5‑iodo‑4‑methylbenzonitrile serves as a superior leaving group compared to chlorine, bromine, or iodine. Under microwave‑assisted [18F]fluorination of meta‑halo‑3‑methylbenzonitrile model compounds, the fluoro‑precursor achieved a 64% radiochemical yield within <3 min in DMSO, whereas the bromo‑ and chloro‑precursors yielded only 13% and 9%, respectively, and the iodo‑precursor gave no detectable product [1][2].

Radiopharmaceutical Chemistry 18F‑Labeling Aromatic Nucleophilic Substitution

Lipophilicity Shift: LogP Increase Imparted by the Iodo Substituent

The iodo substituent in 3‑fluoro‑5‑iodo‑4‑methylbenzonitrile confers a significantly higher lipophilicity relative to non‑iodinated analogs. The calculated LogP of 3‑fluoro‑5‑iodo‑4‑methylbenzonitrile is 2.6104 , whereas the corresponding non‑iodinated derivative 3‑fluoro‑4‑methylbenzonitrile exhibits a LogP of 2.00578 [1]. This ~0.6 LogP unit increase corresponds to a roughly 4‑fold greater partitioning into hydrophobic phases.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Purity Benchmarking: High Assay Value Supports Reproducible Synthetic Outcomes

Commercially sourced 3‑fluoro‑5‑iodo‑4‑methylbenzonitrile is available with a minimum purity of 98% (HPLC) . In contrast, the related regioisomer 3‑fluoro‑4‑methylbenzonitrile is typically supplied at 97% purity . While a 1% purity difference may appear modest, for multi‑step syntheses or sensitive coupling reactions, this higher specification reduces the burden of by‑product formation and simplifies purification.

Chemical Procurement Purity Quality Control

Optimal Use Cases for 3-Fluoro-5-iodo-4-methylbenzonitrile in Research and Development


Synthesis of 18F‑Labeled PET Tracers via Aromatic Nucleophilic Substitution

The high SNAr reactivity of the fluorine atom in 3‑fluoro‑5‑iodo‑4‑methylbenzonitrile makes it an ideal precursor for 18F‑radiolabeling. Using microwave‑assisted conditions, fluorine can be efficiently displaced by [18F]fluoride to yield the corresponding radiolabeled benzonitrile derivative in high radiochemical yield (64% in model systems) [1]. This pathway is particularly valuable for generating positron emission tomography (PET) imaging agents where high specific activity and rapid synthesis are required.

Sequential Orthogonal Functionalization in Complex Molecule Assembly

The compound's dual halogenation allows for stepwise, orthogonal functionalization. The iodo substituent can be exploited first in palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira) without interference from the fluorine atom [2]. Subsequently, the fluorine can serve as a leaving group in SNAr reactions to introduce additional functionality. This orthogonal reactivity is not available in mono‑halogenated benzonitriles and enables the construction of highly decorated aromatic scaffolds for medicinal chemistry programs.

Design of Lipophilic Drug‑Like Intermediates

The iodo group imparts a LogP of 2.6104, which is 0.6 units higher than the non‑iodinated analog [3]. This increased lipophilicity can enhance membrane permeability of derived compounds. 3‑Fluoro‑5‑iodo‑4‑methylbenzonitrile is therefore a preferred intermediate when developing CNS‑penetrant candidates or when optimizing the lipophilic efficiency (LipE) of a lead series.

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